molecular formula C13H14O3 B11771057 (3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol

(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11771057
M. Wt: 218.25 g/mol
InChI Key: PEGGLHYMUVUDNP-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methoxy group at the 3-position, a methyl group at the 5-position, and a phenylmethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxy-5-methylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-5-methylfuran-2-yl)methanol
  • (3-Methoxy-5-methylfuran-2-yl)(4-methylphenyl)methanol
  • (3-Methoxy-5-methylfuran-2-yl)(2-chlorophenyl)methanol

Uniqueness

(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and phenylmethanol groups makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(3-methoxy-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14O3/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3

InChI Key

PEGGLHYMUVUDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C(C2=CC=CC=C2)O)OC

Origin of Product

United States

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